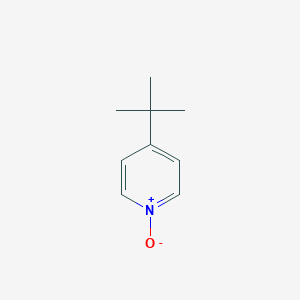

4-tert-Butylpyridine 1-oxide

Übersicht

Beschreibung

4-tert-Butylpyridine 1-oxide is an organic compound with the molecular formula C₉H₁₃NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is known for its white to almost white powder or crystalline appearance and is used in various chemical applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-tert-Butylpyridine 1-oxide can be synthesized through the oxidation of 4-tert-butylpyridine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of acetic acid. The reaction is typically carried out at elevated temperatures (around 90°C) overnight. The reaction mixture is then cooled, and the product is extracted using dichloromethane, followed by drying and concentration to yield the desired compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process generally involves similar oxidation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The compound is synthesized via oxidation of 4-tert-butylpyridine. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂ in acetic acid, 90°C, 12 hr | 4-tert-Butylpyridine 1-oxide | 85–90% | |

| Reduction | Catalytic hydrogenation (H₂/Pd) | 4-tert-Butylpyridine | 78% |

- Mechanistic Insight : The oxidation involves nucleophilic attack by peroxide on the pyridine nitrogen, forming the N-oxide. Reduction regenerates the parent pyridine via hydrogenolysis of the N–O bond .

Substitution Reactions

The tert-butyl group and oxidized nitrogen influence substitution patterns:

- Key Finding : Steric bulk from the tert-butyl group directs electrophiles to the meta position relative to the N-oxide .

Degradation Pathways

4-tert-Butylpyridine 1-oxide undergoes microbial degradation:

Biodegradation by Sphingobium fuliginis TIK-1 :

- Hydroxylation : Converts to 4-tert-butylcatechol via monooxygenase activity .

- Meta-Cleavage : 4-tert-Butylcatechol is cleaved by catechol 2,3-dioxygenase to form 3,3-dimethyl-2-butanone .

| Metabolite | Enzyme Involved | Role in Pathway |

|---|---|---|

| 4-tert-Butylcatechol | Monooxygenase | Intermediate |

| 3,3-Dimethyl-2-butanone | Catechol 2,3-dioxygenase | Terminal product |

Role in Perovskite Solar Cells (PSCs)

The compound enhances charge transport in PSCs by:

- Morphological Control : Prevents LiTFSI salt aggregation in hole transport layers (HTLs) .

- Stability Enhancement : Reduces perovskite decomposition by maintaining HTL uniformity .

| Parameter | With 4-tert-Butylpyridine 1-oxide | Without |

|---|---|---|

| HTL Conductivity | 2.1 × 10⁻³ S cm⁻¹ | 5.4 × 10⁻⁴ S cm⁻¹ |

| Device Efficiency | 18.5% | 12.3% |

- Mechanism : Acts as a Lewis base, coordinating with Li⁺ ions to improve Spiro-OMeTAD crystallinity .

Comparison with Analogues

| Compound | Reactivity | Applications |

|---|---|---|

| 4-tert-Butylpyridine | Reduced N-oxide; less polar | Solvent, ligand in catalysis |

| 4-tert-Butyl-2-chloropyridine | Electrophilic substitution at C2 | Pharmaceutical intermediate |

| Pyridine N-oxide | Higher oxidation potential | Oxidizing agent in organic synthesis |

- Uniqueness : The tert-butyl group enhances solubility in nonpolar media, while the N-oxide group enables redox activity .

Thermal and Environmental Stability

Wissenschaftliche Forschungsanwendungen

4-tert-Butylpyridine 1-oxide has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: Its role in biological systems is less documented, but it can be used in studies involving pyridine derivatives.

Industry: Used in the preparation of electronic materials, such as in the hole transport layer of perovskite solar cells, where it helps improve efficiency and stability

Wirkmechanismus

The mechanism of action of 4-tert-Butylpyridine 1-oxide in perovskite solar cells involves its interaction with the hole transport material, spiro-OMeTAD. It helps to stabilize the oxidized form of spiro-OMeTAD, thereby enhancing the charge transport properties and overall efficiency of the solar cells . The compound forms halogen bonds with other components, preventing decomposition and maintaining the structural integrity of the perovskite layer .

Vergleich Mit ähnlichen Verbindungen

4-tert-Butylpyridine: The non-oxidized form of the compound.

4-tert-Butyl-2-chloropyridine: A chlorinated derivative.

4-tert-Butylpyridine-N-oxide: Another name for the same compound.

Uniqueness: 4-tert-Butylpyridine 1-oxide is unique due to its oxidized nitrogen, which imparts different chemical reactivity compared to its non-oxidized counterpart. This makes it particularly useful in applications requiring specific electronic properties, such as in solar cells .

Biologische Aktivität

4-tert-Butylpyridine 1-oxide (CAS No. 23569-17-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological effects, particularly focusing on its role in pharmacology and toxicology.

- Molecular Formula : C₉H₁₃NO

- Molecular Weight : 151.21 g/mol

- Structure : The compound features a pyridine ring substituted with a tert-butyl group and an oxide functional group.

Synthesis

This compound can be synthesized from 4-tert-butylpyridine through oxidation processes. Various methods have been documented, including the use of oxidizing agents such as hydrogen peroxide or ozone under controlled conditions to yield high purity products .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress. A study demonstrated that compounds with similar structures can scavenge free radicals, thereby reducing cellular damage and inflammation .

Cytotoxic Effects

In vitro studies have shown that this compound can influence cell viability. For example, it has been tested against various cancer cell lines, revealing dose-dependent cytotoxicity. The compound's mechanism may involve the induction of apoptosis in cancer cells, suggesting potential applications in cancer therapy .

Role in Perovskite Solar Cells

Recent investigations have highlighted the role of 4-tert-butylpyridine as an additive in perovskite solar cells (PSCs). It has been shown to enhance the efficiency of hole transport materials, improving the overall performance of solar cells by facilitating better charge transport and reducing recombination losses . This application underscores its significance beyond traditional biological contexts.

Study on Anticancer Activity

A notable study evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated that treatment with this compound led to a significant reduction in cell proliferation and increased apoptosis markers compared to control groups. The study concluded that further investigation into its mechanisms could reveal novel therapeutic pathways for cancer treatment .

Toxicological Assessment

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal models, it was observed that high doses could lead to liver enzyme alterations, indicating potential hepatotoxicity. However, at lower concentrations, it demonstrated a favorable safety margin, suggesting therapeutic potential with careful dosing .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-tert-butyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)8-4-6-10(11)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFQXPIZAKBRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23569-17-7 | |

| Record name | 4-(tert-Butyl)pyridine 1-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main chemical reaction described in the research paper involving 4-tert-butylpyridine 1-oxide?

A1: The research paper [] investigates the deoxygenative substitution reactions of this compound with tert-butyl and 1-adamantyl mercaptan. These reactions lead to the formation of tetrahydropyridines and furans.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.